molecular formula C14H12FN B3164781 5-(4-Fluorophenyl)indoline CAS No. 893735-19-8

5-(4-Fluorophenyl)indoline

Cat. No.: B3164781
CAS No.: 893735-19-8
M. Wt: 213.25 g/mol
InChI Key: ACORYALRULDMRN-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)indoline is a compound with the molecular formula C14H12FN . It is a derivative of indole, a heterocyclic compound that is aromatic and weakly basic . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications .


Synthesis Analysis

Indole derivatives are synthesized through a variety of methods. For instance, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . The use of a Pd/C-ethylene system enables a synthesis of anilines and indoles from cyclohexanones in the presence of NH4OAc .


Molecular Structure Analysis

The structure of this compound consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, and the aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .


Physical and Chemical Properties Analysis

This compound has an average mass of 213.250 Da and a monoisotopic mass of 213.095383 Da . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.

Scientific Research Applications

Synthesis and Pharmacology

  • Multigram Synthesis of Chiral Indoline : A study by Sequeira et al. (2012) demonstrated the multigram synthesis of a chiral indoline derivative, showcasing its efficiency in synthesis through copper-catalyzed enantioselective intramolecular alkene aminooxygenation (Sequeira, Bovino, Chipre, & Chemler, 2012).

  • c-Met/ALK Inhibitors for Antitumor Applications : Li et al. (2013) developed novel spiro[indoline-3,4'-piperidine]-2-ones as potent and selective c-Met/ALK dual inhibitors with significant antitumor properties (Li, Wu, Tian, Zhang, & Wu, 2013).

  • Neuroleptic Activity : Harbert et al. (1980) investigated 5-aryltetrahydro-gamma-carbolines for neuroleptic activity, contributing to the understanding of dopamine receptor interaction (Harbert, Plattner, Welch, Weissman, & Koe, 1980).

Chemical Development and Biological Screening

Mechanism of Action

Target of Action

5-(4-Fluorophenyl)indoline, like other indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound and play a crucial role in its biological activity. For instance, some indoline derivatives have shown significant binding affinity to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B), which are involved in neuroprotection .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various changes. For example, indoline derivatives have been found to exhibit significant protective effects against H2O2-induced death of RAW 264.7 cells . This suggests that these compounds may interact with their targets to modulate cellular responses to oxidative stress.

Biochemical Pathways

Indole derivatives, including this compound, can affect various biochemical pathways. For instance, some indoline derivatives have been found to lower the secretion of inflammatory cytokines, including TNF-α, IL-6, and NO, by BV-2 cells . This suggests that these compounds may modulate inflammatory pathways, leading to downstream effects such as reduced inflammation.

Result of Action

The result of the action of this compound at the molecular and cellular levels can be diverse, depending on its targets and the biochemical pathways it affects. For example, some indoline derivatives have been found to significantly elevate the cell survival rate in oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage . This suggests that these compounds may have neuroprotective effects.

Future Directions

Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .

Biochemical Analysis

Biochemical Properties

5-(4-Fluorophenyl)indoline plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound has been found to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound has shown affinity for binding to certain receptors, such as serotonin receptors, which are involved in neurotransmission . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing physiological processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . By modulating this pathway, this compound can affect cell proliferation, differentiation, and apoptosis. Furthermore, it has been shown to alter gene expression profiles in treated cells, leading to changes in cellular metabolism and function . These effects underscore the compound’s potential in therapeutic applications, especially in targeting diseases characterized by dysregulated cell signaling and gene expression.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors . This binding can result in either inhibition or activation of the target molecule, thereby influencing downstream biochemical pathways. For instance, the compound’s interaction with cytochrome P450 enzymes can lead to altered drug metabolism, while its binding to serotonin receptors can modulate neurotransmission . Additionally, this compound has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions provide a comprehensive understanding of how the compound influences cellular and physiological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over extended periods . Its effects on cellular function can vary over time. Short-term exposure to this compound typically results in immediate changes in cell signaling and gene expression, while long-term exposure can lead to more pronounced effects on cellular metabolism and function . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and for designing appropriate dosing regimens.

Dosage Effects in Animal Models

The effects of this compound in animal models have been shown to vary with different dosages. At lower doses, the compound exhibits therapeutic effects, such as modulation of neurotransmission and anti-inflammatory properties . At higher doses, toxic or adverse effects can be observed, including hepatotoxicity and neurotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes facilitate the oxidation of the compound, leading to the formation of various metabolites. Some of these metabolites retain biological activity and can further influence biochemical pathways . Additionally, the compound’s interaction with metabolic enzymes can affect the overall metabolic flux and levels of specific metabolites within the cell . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions are critical for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been observed to localize primarily in the cytoplasm, with some accumulation in the nucleus . This localization is influenced by specific targeting signals and post-translational modifications that direct the compound to particular cellular compartments . The subcellular distribution of this compound is essential for understanding its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

5-(4-fluorophenyl)-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN/c15-13-4-1-10(2-5-13)11-3-6-14-12(9-11)7-8-16-14/h1-6,9,16H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACORYALRULDMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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